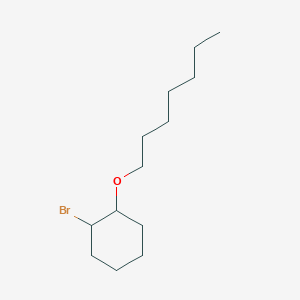
1-Bromo-2-(heptyloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(heptyloxy)cyclohexane is an organic compound with the molecular formula C13H25BrO. It is a derivative of cyclohexane, where a bromine atom and a heptyloxy group are substituted at the 1 and 2 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(heptyloxy)cyclohexane can be synthesized through the bromination of 2-(heptyloxy)cyclohexanol. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(heptyloxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of 2-(heptyloxy)cyclohexanol or 2-(heptyloxy)cyclohexylamine.
Elimination: Formation of 1-heptyloxycyclohexene.
Oxidation: Formation of 2-(heptyloxy)cyclohexanone or 2-(heptyloxy)cyclohexanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-2-(heptyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(heptyloxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations. The heptyloxy group can undergo oxidation, contributing to the compound’s versatility in chemical reactions.
Comparación Con Compuestos Similares
- 1-Bromo-2-(methoxy)cyclohexane
- 1-Bromo-2-(ethoxy)cyclohexane
- 1-Bromo-2-(propoxy)cyclohexane
Comparison: 1-Bromo-2-(heptyloxy)cyclohexane is unique due to the length of its heptyloxy chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Fórmula molecular |
C13H25BrO |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
1-bromo-2-heptoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13H,2-11H2,1H3 |
Clave InChI |
PFLMSXWDJZVKDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

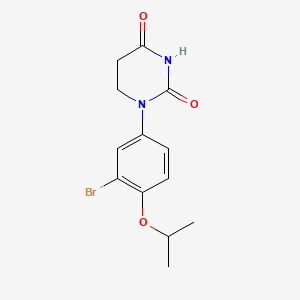
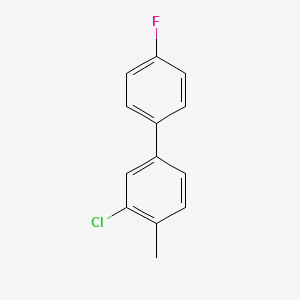
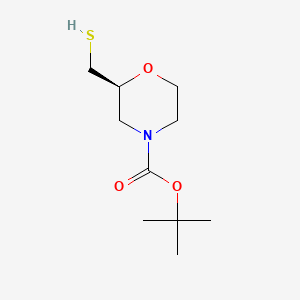

![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
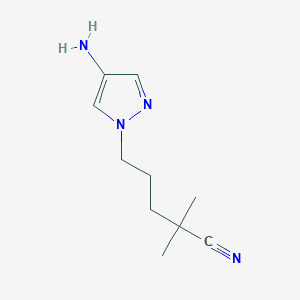
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
